N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Alkylation: The final step involves the alkylation of the pyrazole ring with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or interact with cellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-13(6-9(2)17-18)16-8-10-7-11(14)4-5-12(10)15/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
RFFFYYSZTAKWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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